3-Methoxylimaprost

描述

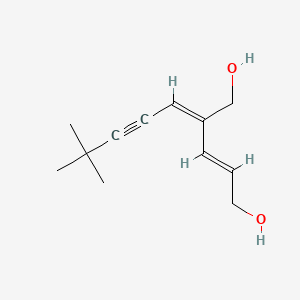

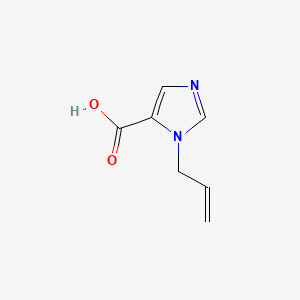

3-Methoxylimaprost is a derivative of Limaprost, an analog of prostaglandin E1 (PGE1). It is formed by the Michael addition of methanol to the limaprost 2,3 double bond .

Molecular Structure Analysis

The molecular formula of 3-Methoxylimaprost is C23H40O6. It has an average mass of 412.560 Da and a monoisotopic mass of 412.282501 Da .Physical And Chemical Properties Analysis

3-Methoxylimaprost has a molecular formula of C23H40O6, an average mass of 412.560 Da, and a monoisotopic mass of 412.282501 Da .科学研究应用

Dopamine Metabolite Research

Research has focused on 3-Methoxylimaprost as a metabolite of dopamine. Studies have shown its significance in evaluating drugs acting on dopaminergic neurons. It's been used to study changes in dopamine acidic metabolites and how various drugs affect dopaminergic systems at different levels (Di Giulio et al., 1978). Additionally, it has been linked to dopamine turnover and utilization, and a novel method to measure it using HPLC with electrochemical detection has been developed (Heal et al., 1990).

Green Chemistry in Education

In the field of green chemistry, an undergraduate project employed 3-Methoxycarbonyl as part of an ionic liquid experiment. This project aimed to introduce students to innovative ideas in chemical research and green chemistry (Verdía et al., 2017).

Role in Monoamine Metabolism

3-Methoxylimaprost has been studied for its effects on monoamine metabolism in rat brains. Research indicated that it does not affect monoamine turnover but can interfere with dopamine levels affected by other drugs, thus influencing therapeutic responses (Gervas et al., 1983).

Neurodegenerative Diseases and Cancer Research

This compound has also been explored in the context of neurodegenerative diseases and cancer. A study demonstrated that 2-Methoxyestradiol, a natural derivative, exhibits anticancer activity and potential neurodegenerative effects, suggesting its dual role in medical research (Gorska et al., 2014).

Chemical Interaction and Properties Study

Methoxyphenols, including 3-Methoxyphenol, have been examined for their intermolecular and intramolecular hydrogen bonds. Such studies are crucial in understanding the chemical properties of compounds containing methoxy groups (Varfolomeev et al., 2010).

Reproductive Toxicity Studies

3-Methoxybenzophenone (BP-3), a similar compound, has been scrutinized for its reproductive toxicity in human and animal studies. It's an example of how methoxy compounds are investigated for their biological and environmental impacts (Ghazipura et al., 2017).

属性

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMVTHTYLSWGRI-HMHRGJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC(CC(=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxylimaprost | |

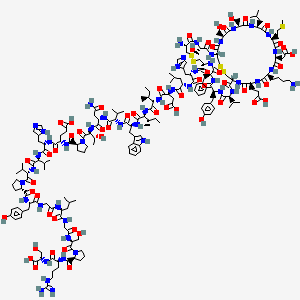

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)